molecular formula C11H17BrIN B12907383 N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide CAS No. 1976-21-2

N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide

Cat. No.: B12907383
CAS No.: 1976-21-2
M. Wt: 370.07 g/mol
InChI Key: KFPUIXFLGYGWNG-UHFFFAOYSA-M
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Description

N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide is a quaternary ammonium salt of significant interest in medicinal chemistry research. Its structure incorporates a 2-bromophenyl group, a motif present in compounds with demonstrated biological activity. For instance, research has shown that synthetic compounds containing a 2-bromophenyl moiety can exhibit potent inhibitory activity against enzymes like alpha-glucosidase and alpha-amylase, making them promising candidates for the investigation of new anti-diabetic therapies . The compound also features a dimethylamine (DMA) pharmacophore, a common functional group in numerous FDA-approved pharmaceuticals . The DMA group is known to contribute favorable properties to drug molecules, including enhanced water solubility and bioavailability, which are critical parameters in drug design and development . This structural combination makes this compound a valuable building block for researchers synthesizing and evaluating novel bioactive molecules. Potential research applications include its use as an intermediate in the synthesis of potential enzyme inhibitors, in structure-activity relationship (SAR) studies, and in the exploration of new chemical entities for various pharmacological targets. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1976-21-2

Molecular Formula

C11H17BrIN

Molecular Weight

370.07 g/mol

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium;iodide

InChI

InChI=1S/C11H17BrN.HI/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1

InChI Key

KFPUIXFLGYGWNG-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide typically involves the reaction of 2-bromobenzyl chloride with N,N-dimethylethanamine in the presence of a suitable base. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the dimethylethanaminium group. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Elimination: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with cyanide ions would yield N-(2-cyanobenzyl)-N,N-dimethylethanaminium iodide, while oxidation with m-CPBA would produce the corresponding N-oxide.

Scientific Research Applications

N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other nitrogen-containing compounds.

    Biology: The compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.

    Industry: It can be used in the formulation of surfactants, detergents, and other cleaning agents.

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)-N,N-dimethylethanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes by interacting with the lipid bilayer, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with ion channels and transporters, affecting ion flux and cellular homeostasis.

Comparison with Similar Compounds

Substituent Variations in Quaternary Ammonium Salts

The table below compares key structural features and properties of N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide with related compounds:

Compound Name Substituent Counterion Key Structural Differences Potential Applications Reference
This compound 2-Bromobenzyl I⁻ Aromatic bromine for electrophilic substitution Surfactants, drug intermediates
2-[(2-Hydroxy-2,2-diphenylethyl)(methyl)amino]-N,N-dimethylethanaminium bromide Diphenylethyl-hydroxy Br⁻ Bulky diphenyl group; hydroxyl enhances polarity Crystal engineering, ionic liquids
N-(carboxymethyl)-N,N-dimethylethanaminium Carboxymethyl Not specified Carboxylic acid group for pH-sensitive behavior Biodegradable surfactants
N-(furan-2-ylmethyl)-N,N-dimethylethanaminium iodide Furanmethyl I⁻ Electron-rich furan ring Catalysis, coordination chemistry
N-ethyl-2-hydroxy-N,N-dimethylethanaminium iodide Hydroxyethyl I⁻ Hydroxyl group for hydrogen bonding Antimicrobial agents

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 2-bromophenyl group introduces steric bulk and electron-withdrawing effects, enhancing stability toward nucleophilic attack compared to aliphatic substituents like hydroxyethyl .
  • Functional Group Diversity : Carboxymethyl and hydroxyethyl groups increase hydrophilicity, whereas bromophenyl and furanmethyl substituents favor hydrophobic interactions .

Physicochemical Properties

  • Melting Points : While direct data for the target compound is absent, analogs like T131 (N-[(2-Bromophenyl)diphenylmethyl]-1,3-thiazol-2-amine) exhibit melting points >200°C, suggesting high thermal stability for bromophenyl-containing compounds .
  • Solubility: Quaternary ammonium iodides generally show higher solubility in water and methanol compared to chlorides or bromides, as seen in N-ethyl-2-hydroxy-N,N-dimethylethanaminium iodide .

Biological Activity

N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide, a quaternary ammonium compound, is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure includes a brominated phenyl group, which is significant for its reactivity and interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈BrN₂I
  • Molecular Weight : 366.11 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom in the structure enhances the compound's lipophilicity and may influence its biological interactions, making it a subject of interest for various pharmacological studies.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. Specific investigations into its antimicrobial efficacy against Gram-positive and Gram-negative bacteria are warranted to establish its therapeutic potential.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Compounds with similar configurations have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of brominated benzylamines have been observed to induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and reactive oxygen species (ROS) generation.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular processes could contribute to its antimicrobial and anticancer effects.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, affecting replication and transcription processes.

Toxicity and Safety Profile

While exploring the biological activities, it is crucial to assess the safety profile of this compound. Toxicity studies are essential to determine the compound's safety margin and potential side effects in vivo.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated benzylamine derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for this compound was determined to be effective at lower concentrations compared to non-brominated analogs.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound1520
Non-brominated analog3040

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that this compound exhibited dose-dependent cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
1080
2555
5030

These results suggest that higher concentrations lead to significant reductions in cell viability, indicating potential as an anticancer agent.

Q & A

Basic: What synthetic methodologies are optimal for preparing N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide, and how is structural purity validated?

The compound is synthesized via quaternization of N,N-dimethylethanamine with 2-bromobenzyl bromide in polar aprotic solvents (e.g., acetonitrile) under reflux, followed by iodide metathesis . Key validation steps:

  • 1H/13C NMR : Disappearance of tertiary amine signals (δ 2.1–2.3 ppm) and emergence of N-CH2-Ar protons (δ 4.5–5.0 ppm) confirm quaternary ammonium formation .
  • HRMS : Molecular ion peaks matching [C11H17BrN]+ (calc. 242.0495) and iodide confirmation via elemental analysis (expected Br/I ratio: 1:1) .

Basic: Which crystallographic techniques resolve structural ambiguities in quaternary ammonium salts like this compound?

Single-crystal X-ray diffraction using SHELXL is standard. Parameters to note:

  • Bond lengths : C-N+ distances (1.48–1.52 Å) and iodide···N+ contacts (3.4–3.6 Å) indicate ion pairing .
  • Disorder handling : Apply TWIN commands in SHELX for ion disorder; refine occupancy factors to <0.01 Ų residual density .

Advanced: How does this compound perform as a corrosion inhibitor, and what electrochemical methods quantify its efficacy?

In HCl solutions, inhibition efficiency (%IE) is evaluated via:

  • Tafel polarization : Determines if the compound acts as a mixed inhibitor (anodic/cathodic slope shifts) .
  • EIS : Nyquist plots reveal charge-transfer resistance (Rct) increases with inhibitor concentration .
  • Adsorption isotherms : Fit data to Langmuir models (ΔGads < −20 kJ/mol suggests chemisorption) .

Advanced: How can contradictory inhibition efficiency values in literature be systematically analyzed?

Discrepancies arise from variables like:

  • Temperature : ΔH* and ΔS* calculations via Arrhenius plots (e.g., Ea = 35–45 kJ/mol for similar inhibitors) .
  • Concentration thresholds : CMC determination via surface tension measurements (typical range: 0.1–1.0 mM) .
  • Surface morphology : SEM imaging post-exposure shows adsorbed inhibitor layers; compare pitting vs. uniform corrosion .

Advanced: What computational approaches predict structure-activity relationships for iodide-based quaternary ammonium salts?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d); correlate HOMO/LUMO energies with electron-donating capacity .
  • MD simulations : Model adsorption on Fe(110) surfaces; binding energy > −150 kcal/mol indicates strong surface affinity .

Basic: What analytical challenges arise in handling this compound, and how are they mitigated?

  • Hygroscopicity : Store under inert gas (N2/Ar) with molecular sieves .
  • Iodide stability : Monitor via ion chromatography; avoid UV light to prevent I− oxidation .
  • Purity : Use reverse-phase HPLC (C18 column, 70:30 H2O:MeCN mobile phase) .

Advanced: How does structural modification (e.g., bromophenyl vs. fluorophenyl substituents) alter electrochemical properties?

  • Electron-withdrawing groups (e.g., Br) increase corrosion inhibition by enhancing adsorption via dipole interactions .
  • Steric effects : Bulkier substituents reduce packing density on metal surfaces; compare inhibition via QCM mass loss rates .

Basic: What pharmacological screening strategies are applicable to assess this compound’s bioactivity?

  • Receptor binding assays : Target muscarinic/acetylcholine receptors (structural analogs like bromodiphenhydramine show antihistamine activity) .
  • In vitro toxicity : MTT assays on HEK293 cells; IC50 > 100 µM suggests low cytotoxicity .

Advanced: How are adsorption mechanisms differentiated (physisorption vs. chemisorption) in inhibition studies?

  • Temperature dependence : ΔGads < −20 kJ/mol indicates chemisorption; physisorption typically ranges from −10 to −20 kJ/mol .
  • Kinetic studies : Higher activation energy (Ea) for desorption supports chemisorption .

Advanced: What spectroscopic techniques resolve dynamic molecular behavior in solution?

  • NMR relaxation times : T1/T2 measurements quantify rotational mobility of the benzyl group .
  • FT-IR : Stretching frequencies at 1650–1700 cm−1 (C-Br) and 1450 cm−1 (N+-CH3) confirm structural integrity .

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